

Physicochemical properties of 4-Butylmorpholine

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Compound of Interest

Compound Name: **4-Butylmorpholine**

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An In-depth Technical Guide to the Physicochemical Properties of **4-Butylmorpholine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of **4-butylmorpholine**, a versatile heterocyclic amine of significant interest in chemical synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the experimental methodologies and the scientific rationale behind the determination of these properties.

Molecular Identity and Structure

4-Butylmorpholine, also known as N-butylmorpholine, is a tertiary amine featuring a morpholine ring substituted with a butyl group on the nitrogen atom.

Molecular Formula: C₈H₁₇NO[[1](#)]

Molecular Weight: 143.23 g/mol [[2](#)]

CAS Number: 1005-67-0[[1](#)]

Synonyms: N-Butylmorpholine, 4-n-butylmorpholine[[3](#)]

The structural characteristics of **4-butylmorpholine**, particularly the presence of the lipophilic butyl group and the polar morpholine ring, are key determinants of its physical and chemical

behavior.

Caption: Molecular structure of **4-Butylmorpholine**.

Key Physicochemical Properties

The utility of **4-butylmorpholine** in various applications is dictated by its distinct physicochemical properties.

Property	Value
Appearance	Colorless to slightly yellow clear liquid
Boiling Point	78 °C at 22 mmHg[4]
Melting Point	-57.1 °C
Density	0.9 g/cm³[4]
Refractive Index (n20D)	1.44[4]
Flash Point	51.9 °C

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and synthetic reaction conditions. While specific quantitative solubility data for **4-butylmorpholine** is not readily available in the literature, its structural features provide a strong indication of its solubility profile. The morpholine ring, with its nitrogen and oxygen heteroatoms, can engage in hydrogen bonding with protic solvents, suggesting some degree of water solubility. Conversely, the butyl group imparts significant lipophilicity, indicating good solubility in a range of organic solvents.

Based on data for analogous compounds such as 4-methylmorpholine and 4-ethylmorpholine, which are miscible with water and soluble in common organic solvents, it can be inferred that **4-butylmorpholine** is likely soluble in alcohols, ethers, and other nonpolar to moderately polar organic solvents.[5][6]

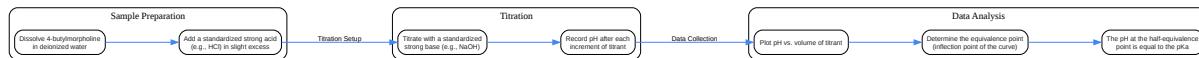
Basicity and pKa

The nitrogen atom in the morpholine ring confers basic properties to **4-butylmorpholine**. The pKa of its conjugate acid is a measure of this basicity and is crucial for predicting its behavior in acidic or basic environments, which is particularly relevant in pharmaceutical formulations and as a catalyst in chemical reactions.

While an experimentally determined pKa for **4-butylmorpholine** is not readily available, the pKa of the closely related 4-methylmorpholine is 7.38.[6] It is anticipated that the electron-donating nature of the butyl group would result in a slightly higher pKa for **4-butylmorpholine** compared to its methyl analog.

Experimental Determination of pKa via Potentiometric Titration

The pKa of a weakly basic compound like **4-butylmorpholine** can be accurately determined by potentiometric titration.[7][8]



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Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

- Preparation: A precisely weighed sample of **4-butylmorpholine** is dissolved in a known volume of deionized water. A standardized solution of a strong acid (e.g., HCl) is added in a slight molar excess to ensure complete protonation of the morpholine nitrogen.
- Titration: The solution is then titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH meter.

- Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH added. The equivalence point, where all the protonated **4-butylmorpholine** has been neutralized, is identified as the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point.[9]

Spectral Properties

Spectroscopic data is indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **4-butylmorpholine** is expected to show characteristic signals for the protons of the butyl group and the morpholine ring. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring will appear as distinct multiplets in the downfield region due to the deshielding effect of the heteroatoms.
- ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbon atoms in the morpholine ring will be influenced by the neighboring nitrogen and oxygen atoms.

While high-resolution spectra for **4-butylmorpholine** are available in databases like SpectraBase, a general understanding of the expected patterns for morpholine-containing compounds can be a valuable tool for researchers.[2]

Infrared (IR) Spectroscopy

The IR spectrum of **4-butylmorpholine** will be characterized by strong C-H stretching vibrations from the butyl group and the morpholine ring in the 2800-3000 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring will give rise to a strong, characteristic band typically in the 1100-1200 cm⁻¹ region. The C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ range. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-butylmorpholine**, the molecular ion peak (M⁺) would be observed at m/z

= 143. The fragmentation pattern would likely involve the loss of the butyl group or fragments thereof, as well as cleavage of the morpholine ring.

Applications in Drug Development and Chemical Synthesis

The physicochemical properties of **4-butylmorpholine** make it a valuable building block and reagent in the pharmaceutical and chemical industries.[\[10\]](#)

- Intermediate in Pharmaceutical Synthesis: Its structure is incorporated into various active pharmaceutical ingredients (APIs). The morpholine moiety is a common scaffold in medicinal chemistry, and the butyl group can be used to tune the lipophilicity and other pharmacokinetic properties of a drug candidate.
- Catalyst and Solvent: As a tertiary amine, **4-butylmorpholine** can act as a base or a catalyst in a variety of organic reactions.[\[11\]](#) Its liquid state at room temperature and its ability to dissolve a range of organic compounds also make it a useful solvent.
- Polymer Chemistry: Analogous N-alkylmorpholines are used as catalysts in the production of polyurethane foams.[\[12\]](#)

Safety and Handling

4-Butylmorpholine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is harmful if swallowed or in contact with skin and can cause skin irritation.[\[13\]](#) Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Conclusion

4-Butylmorpholine is a versatile chemical with a well-defined set of physicochemical properties that underpin its utility in research and industrial applications, particularly in the realm of drug development. A thorough understanding of these properties, coupled with the appropriate experimental techniques for their determination, is essential for its effective and safe use. This guide provides a foundational understanding for researchers and scientists working with this important morpholine derivative.

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